molecular formula C21H24N6O B6450399 4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one CAS No. 2640903-78-0

4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one

Cat. No.: B6450399
CAS No.: 2640903-78-0
M. Wt: 376.5 g/mol
InChI Key: SRWJKFHPDAVQIE-UHFFFAOYSA-N
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Description

4-Phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one is a heterocyclic compound featuring a triazolopyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system and a phenylbutanone substituent. This structural architecture suggests its role as a bromodomain and extra-terminal (BET) protein inhibitor, targeting acetylated lysine residues on histones to disrupt transcriptional regulation . BET inhibitors are of significant therapeutic interest in oncology and inflammatory diseases due to their ability to downregulate oncogenes like MYC. The compound’s octahydropyrrolopyrrole moiety may enhance conformational rigidity and binding avidity, while the phenylbutanone group likely contributes to lipophilicity and pharmacokinetic stability.

Properties

IUPAC Name

4-phenyl-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(8-4-7-16-5-2-1-3-6-16)26-13-17-11-25(12-18(17)14-26)20-10-9-19-23-22-15-27(19)24-20/h1-3,5-6,9-10,15,17-18H,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWJKFHPDAVQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analysis

The compound shares structural homology with other triazolopyridazine-based BET inhibitors, notably AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one), a bivalent inhibitor optimized for dual bromodomain (BD1/BD2) engagement . Key comparisons include:

Parameter 4-Phenyl-1-(5-{[1,2,4]Triazolo...Butan-1-One AZD5153 JQ1 (Benchmark Monovalent Inhibitor)
Core Structure Triazolopyridazine + octahydropyrrolopyrrole Triazolopyridazine + piperidine Thienodiazepine
Binding Mode Likely monovalent (single BD interaction) Bivalent (dual BD1/BD2 engagement) Monovalent (BD1-selective)
Molecular Weight ~450–500 g/mol (estimated) 552.65 g/mol 456.51 g/mol
BRD4 BD1 IC₅₀ Data not reported 2–5 nM 77 nM
BRD4 BD2 IC₅₀ Data not reported 3–7 nM 166 nM
Pharmacokinetics (T₁/₂) Unknown 6–8 hours (rat) 1–2 hours (mouse)
Therapeutic Indications Hypothesized: Hematologic cancers Advanced malignancies (e.g., lymphoma) Preclinical cancer models

Key Differentiators:

Bivalency vs. Monovalency: Unlike AZD5153, the target compound lacks a second triazolopyridazine unit, suggesting monovalent binding. Bivalent inhibitors like AZD5153 exhibit superior avidity (10–100-fold potency increase over monovalent analogs) due to simultaneous BD1/BD2 engagement .

Selectivity Profile: While AZD5153 shows balanced BD1/BD2 inhibition, the target compound’s selectivity remains uncharacterized.

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